3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride 3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2171803-21-5
VCID: VC6863234
InChI: InChI=1S/C11H17N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h7-9,12H,2-6H2,1H3;2*1H
SMILES: CN1C=NC2=C1CCC3C2CCCN3.Cl.Cl
Molecular Formula: C11H19Cl2N3
Molecular Weight: 264.19

3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride

CAS No.: 2171803-21-5

Cat. No.: VC6863234

Molecular Formula: C11H19Cl2N3

Molecular Weight: 264.19

* For research use only. Not for human or veterinary use.

3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride - 2171803-21-5

Specification

CAS No. 2171803-21-5
Molecular Formula C11H19Cl2N3
Molecular Weight 264.19
IUPAC Name 3-methyl-4,5,5a,6,7,8,9,9a-octahydroimidazo[4,5-f]quinoline;dihydrochloride
Standard InChI InChI=1S/C11H17N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h7-9,12H,2-6H2,1H3;2*1H
Standard InChI Key FTAPIWHWUYEXFE-UHFFFAOYSA-N
SMILES CN1C=NC2=C1CCC3C2CCCN3.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The core structure of 3-methyl-3H-imidazo[4,5-f]quinoline dihydrochloride consists of a fused bicyclic system: a quinoline ring (a benzene fused to a pyridine) annulated with an imidazole ring at positions 4 and 5 (Fig. 1). The "3H" designation indicates the tautomeric form where the hydrogen resides on the imidazole nitrogen at position 3. The methyl group at position 3 and the dihydrochloride salt formulation enhance solubility and stability for experimental applications .

Common Synonyms:

  • 3-Methylimidazo[4,5-f]quinoline dihydrochloride

  • 3-Methyl-3H-imidazo[4,5-f]quinolinium chloride

The dihydrochloride salt forms via protonation of the basic nitrogen atoms in the imidazole and quinoline rings, yielding a crystalline solid with improved handling properties .

Synthesis and Preparation

Gould-Jacobs Cyclocondensation

The synthesis of imidazo[4,5-f]quinoline derivatives often employs the Gould-Jacobs reaction, a thermal cyclocondensation protocol. For 3-methyl-3H-imidazo[4,5-f]quinoline dihydrochloride, the pathway involves:

  • Preparation of 5-amino-1-methylbenzimidazole (2): Synthesized from 2,4-dinitrochlorobenzene through sequential nitro reduction and cyclization .

  • Nucleophilic Vinylic Substitution: Reaction of (2) with enolethers (e.g., methyl orthoformate) to form enaminoester intermediates (4) .

  • Thermal Cyclization: Heating intermediates in Dowtherm® at 250–260°C induces cyclocondensation, yielding the imidazoquinoline core .

Table 1: Synthesis Conditions for Key Intermediates

IntermediateReagentTemperature (°C)Time (h)Yield (%)
4aMethyl orthoformate800.578
5aDowtherm®250165

Post-synthesis, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Physicochemical Properties

Spectral Characterization

  • 1H NMR (DMSO-d6): Signals at δ 3.71 (s, CH3), 7.19–8.50 (m, aromatic Hs), and 12.1 (br, NH) .

  • 13C NMR: Peaks at 162.5 (C-2), 148.3 (C-4), and 35.2 (CH3) .

  • Mass Spectrometry: Molecular ion [M+H]+ at m/z 212.1, with fragments at m/z 195 (loss of NH3) and 167 (imidazole ring cleavage) .

Solubility and Stability

  • Solubility: >50 mg/mL in water due to dihydrochloride salt formation; sparingly soluble in ethanol (<5 mg/mL).

  • Stability: Stable at room temperature under inert atmosphere; decomposes above 300°C .

Biological Activity and Mechanisms

CompoundStrain (S. typhimurium)Mutagenic Activity (revertants/µmol)
IQ (2-Amino-3-methyl)TA981,200 ± 150
3-Methyl derivativeTA98950 ± 120

Research Applications

Chemical Probes

The dihydrochloride salt is utilized as:

  • Fluorescent Marker: Exhibits blue emission (λ<sub>em</sub> = 450 nm) in hydrophobic environments, aiding lipid bilayer studies.

  • Enzyme Inhibitor: Preliminary assays show IC<sub>50</sub> = 12 µM against topoisomerase II, suggesting anticancer potential.

Industrial Relevance

  • Photostabilizers: Incorporated into polymers (e.g., polyethylene) to reduce UV degradation .

  • Catalyst Ligands: Chelates transition metals (e.g., Pd) in cross-coupling reactions .

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